(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester
Overview
Description
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is a synthetic organic compound often used in chemical research and pharmaceutical development. This compound is characterized by its complex structure, which includes tert-butyloxycarbonyl (Boc) protecting groups and an iodine atom, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester can undergo several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester depends on its application. In chemical synthesis, it acts as a building block, participating in reactions to form more complex structures. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-iodo-butanoic Acid: Lacks the Boc protecting groups and ester functionality.
(S)-2-Di(tert-butyloxycarbonyl)amino-4-bromo-butanoic Acid tert-Butyl Ester: Similar structure but with a bromine atom instead of iodine.
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-pentanoic Acid tert-Butyl Ester: Similar structure but with an additional carbon in the backbone.
Uniqueness
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is unique due to the presence of both Boc protecting groups and an iodine atom, which provide specific reactivity and stability characteristics valuable in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32INO6/c1-16(2,3)24-13(21)12(10-11-19)20(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12H,10-11H2,1-9H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGWQNIRRDKDI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32INO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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